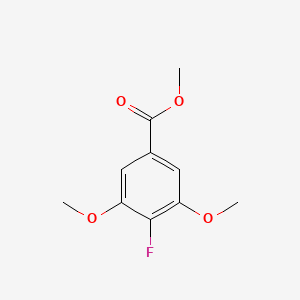
Methyl 4-fluoro-3,5-dimethoxybenzoate
Übersicht
Beschreibung
Methyl 4-fluoro-3,5-dimethoxybenzoate: is an organic compound with the molecular formula C10H11FO4 and a molecular weight of 214.19 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the 4-position and methoxy groups at the 3- and 5-positions, with a methyl ester group attached to the carboxylic acid function.
Synthetic Routes and Reaction Conditions:
Starting from 4-fluoro-3,5-dimethoxybenzoic acid: The acid can be esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Starting from 4-fluoro-3,5-dimethoxybenzene: This compound can be oxidized to the corresponding carboxylic acid, which is then esterified as described above.
Industrial Production Methods:
Batch Process: Typically involves the esterification reaction in large reactors with continuous stirring and temperature control to ensure consistent product quality.
Continuous Process: Utilizes a series of reactors where the reaction mixture is continuously fed and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The fluorine atom can be substituted with other groups under certain conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
4-fluoro-3,5-dimethoxybenzoic acid: (from oxidation)
4-fluoro-3,5-dimethoxybenzene: (from reduction)
Substituted derivatives: depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: Employed in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism can vary depending on the specific application but often involves binding to active sites or modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 3,5-dimethoxybenzoate: Lacks the fluorine atom.
Methyl 4-fluoro-2,3-dimethoxybenzoate: Different positions of the substituents on the benzene ring.
Uniqueness: The presence of the fluorine atom at the 4-position in Methyl 4-fluoro-3,5-dimethoxybenzoate provides unique chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
methyl 4-fluoro-3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQJSJNBIVEOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


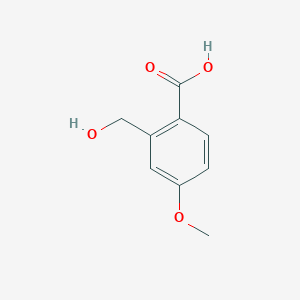
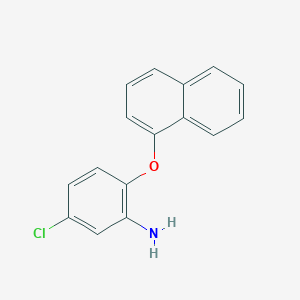
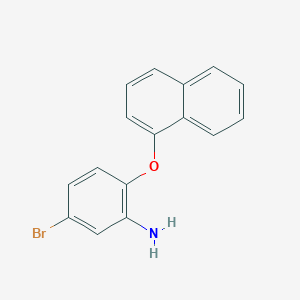

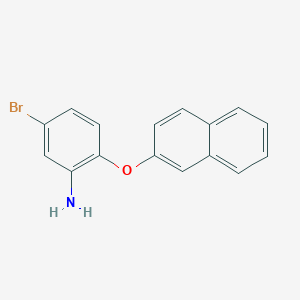



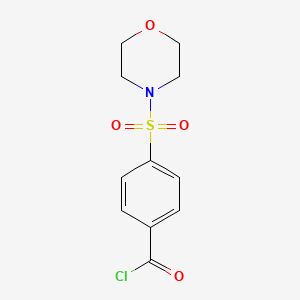
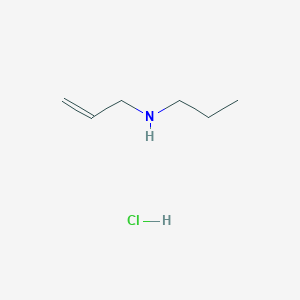
![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)
![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)
